molecular formula C15H13Cl2N3O B11538741 2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11538741
M. Wt: 322.2 g/mol
InChI Key: PIUQRUJPYPGFIA-DJKKODMXSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is an organic compound characterized by the presence of two chlorophenyl groups attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with acetohydrazide in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. They are evaluated for their efficacy in treating bacterial infections and certain types of cancer.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide exerts its effects involves the interaction with cellular enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. It may also bind to DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide exhibits unique reactivity due to the presence of two chlorophenyl groups. This structural feature enhances its ability to participate in various chemical reactions and increases its potential as a versatile intermediate in organic synthesis.

This compound’s distinct properties and wide range of applications make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13Cl2N3O/c16-12-3-1-11(2-4-12)9-19-20-15(21)10-18-14-7-5-13(17)6-8-14/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

PIUQRUJPYPGFIA-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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